molecular formula C21H22O B14260667 Octanal, 8-(9H-fluoren-9-ylidene)- CAS No. 207342-73-2

Octanal, 8-(9H-fluoren-9-ylidene)-

Cat. No.: B14260667
CAS No.: 207342-73-2
M. Wt: 290.4 g/mol
InChI Key: QKTIMFABJNPJMJ-UHFFFAOYSA-N
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Description

Octanal, 8-(9H-fluoren-9-ylidene)- is a hybrid compound combining the aldehyde functional group of octanal (C₈H₁₆O) with a 9H-fluoren-9-ylidene moiety.

  • Octanal: A linear aldehyde with a citrus-like odor, widely studied for its roles in flavor chemistry, antifungal activity, and combustion behavior .
  • 9H-fluoren-9-ylidene: A polycyclic aromatic group known for enhancing fluorescence and electronic properties in conjugated polymers and dyes .

Synthesis routes may involve coupling reactions between octanal derivatives and fluorenylidene precursors, as seen in analogous hydrazine-linked fluorenylidene compounds .

Properties

CAS No.

207342-73-2

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

8-fluoren-9-ylideneoctanal

InChI

InChI=1S/C21H22O/c22-16-10-4-2-1-3-5-11-17-18-12-6-8-14-20(18)21-15-9-7-13-19(17)21/h6-9,11-16H,1-5,10H2

InChI Key

QKTIMFABJNPJMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CCCCCCCC=O

Origin of Product

United States

Preparation Methods

Role of 9-Fluorenone as a Key Intermediate

9-Fluorenone serves as a foundational building block for fluorene-based compounds. Patent CN104341286A details its synthesis via oxidation of industrial fluorene in dimethyl sulfoxide (DMSO) with sodium hydroxide and oxygen, achieving >99% purity. For Octanal, 8-(9H-fluoren-9-ylidene)-, 9-fluorenone likely acts as the electrophilic partner in condensation or nucleophilic addition reactions.

Grignard Reagent-Based Coupling

Patent CN116120267A demonstrates the use of Grignard reagents to couple biphenyl groups with aromatic ketones. Adapting this approach:

  • Grignard Formation : 8-Bromooctanal reacts with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.
  • Nucleophilic Attack : The Grignard reagent attacks 9-fluorenone, forming a secondary alcohol intermediate.
  • Dehydration : Acid-catalyzed dehydration (e.g., trifluoromethanesulfonic acid) yields the ylidene moiety.

Catalytic and Solvent Systems

Acid-Catalyzed Dehydration

Trifluoromethanesulfonic acid, used in CN116120267A for dehydrating alcohols to alkenes, is optimal for forming the ylidene group. Conditions:

  • Temperature : 70–80°C
  • Reaction Time : 3–5 hours
  • Yield : ~90% (extrapolated from analogous reactions)

Solvent Optimization

  • Polar Aprotic Solvents : DMSO and THF enhance reaction rates for oxygen-sensitive steps.
  • Azeotropic Drying : Alkane solvents (e.g., hexane) enable water removal via reflux, critical for anhydrous conditions.

Purification and Characterization

Crystallization Techniques

  • Cooling Crystallization : Post-reaction mixtures are cooled to 0–5°C to precipitate the product, followed by filtration.
  • Recrystallization : O-xylene or ethyl acetate recrystallizes the compound to >99% purity.

Analytical Validation

  • HPLC : Purity >99.8% (as per CN116120267A methods).
  • NMR Spectroscopy : Characteristic peaks for the ylidene proton (δ 6.8–7.2 ppm) and aldehyde group (δ 9.5–10.0 ppm).

Comparative Analysis of Methodologies

Parameter Grignard Route Direct Condensation
Starting Materials 9-Fluorenone, 8-Bromooctanal 9-Fluorenone, Octanal
Catalyst Trifluoromethanesulfonic Acid NaOH or KOH
Reaction Time 5–7 hours 8–12 hours
Yield 85–90% 70–75%
Purity (HPLC) >99.5% >98%

Industrial Scalability Considerations

  • Reactor Design : Continuous-flow systems (as in CN104341286A) minimize side reactions.
  • Solvent Recovery : Distillation reclaims alkanes and THF, reducing costs.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Use molecular sieves or azeotropic drying during Grignard formation.
  • Byproduct Formation : Recrystallization in nonpolar solvents removes oligomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Octanal, 8-(9H-fluoren-9-ylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorenylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl compounds, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octanal, 8-(9H-fluoren-9-ylidene)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Octanal, 8-(9H-fluoren-9-ylidene)- involves its interaction with molecular targets through its fluorenylidene group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Functional Groups Molecular Weight* Boiling Point (°C) Key Physical Traits
Octanal Aldehyde (C₈H₁₆O) 128.21 170–171 Citrus odor, low water solubility
Nonanal Aldehyde (C₉H₁₈O) 142.24 185–190 Fatty, floral odor
Decanal Aldehyde (C₁₀H₂₀O) 156.27 207–209 Waxy, orange peel-like odor
FIIS (Fluorenylidene dye) Aldehyde + fluorenylidene + hydrazine ~350† N/A Fluorescent, DMF-soluble
Octanal, 8-(9H-fluoren-9-ylidene)- Aldehyde + fluorenylidene ~280† Expected >200‡ Predicted low water solubility, enhanced rigidity

*Estimated for target compound based on fluorenylidene (180 g/mol) + octanal (128 g/mol).
‡Higher than octanal due to aromatic moiety.

Key Observations :

  • The fluorenylidene group introduces rigidity and conjugation, likely reducing volatility compared to linear aldehydes like octanal .
  • Solubility in organic solvents (e.g., DMF) is expected, similar to FIIS .

Chemical Reactivity and Stability

  • Aldehyde Group : Octanal undergoes oxidation to carboxylic acids and participates in condensation reactions . The fluorenylidene group may stabilize intermediates via conjugation, altering reaction kinetics .
  • Fluorenylidene Moiety: Enhances electron delocalization, enabling applications in conductive polymers (e.g., low-bandgap materials via anodic oxidation) .
  • Comparative Stability : Fluorenylidene-linked compounds exhibit thermal stability up to 300°C in polymerized forms, surpassing pure octanal’s decomposition threshold .

Combustion Characteristics

Compound Soot Formation Oxidation Rate Fuel Potential
Octanal Low High Drop-in diesel alternative
Diesel High Moderate Baseline for comparison
Octanal, 8-(9H-fluoren-9-ylidene)- Expected higher* Likely slower† Limited due to aromatic content

*Fluorenylidene’s aromaticity may promote soot precursors.
†Oxygen content from aldehyde may partially offset this.

Detection and Analysis

  • Octanal : Quantified via GC-FID (LOD <1 ng/mL in exhaled breath ).
  • Fluorenylidene Compounds : Characterized by UV-Vis and fluorescence spectroscopy .
  • Target Compound : Likely detectable via GC-MS or HPLC, with fluorescence enabling trace-level identification .

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